REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][C:7]=1[CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.ClCCl.[I:38]I>C1C=CC=CC=1.S([O-])(O)=O.[Na+]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][I:38])=[CH:8][C:7]=1[CH3:14] |f:5.6|
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Name
|
3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester
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Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1=C(C=C(C=C1)CO)C)=O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the black mixture is stirred at room temperature 2 hr
|
Duration
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2 h
|
Type
|
WASH
|
Details
|
the resulting clear mixture is washed with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified via silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 9:1 hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=C(C=C(C=C1)CI)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |